N,N,9-trimethyl-2-[4-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
N~8~,N~8~,9-TRIMETHYL-2-[4-(1H-PYRROL-1-YL)PHENYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8,N~8~,9-TRIMETHYL-2-[4-(1H-PYRROL-1-YL)PHENYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~8~,N~8~,9-TRIMETHYL-2-[4-(1H-PYRROL-1-YL)PHENYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N~8~,N~8~,9-TRIMETHYL-2-[4-(1H-PYRROL-1-YL)PHENYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[4-(1H-PYRROL-1-YL)PHENYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Properties
Molecular Formula |
C21H18N6OS |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N,N,12-trimethyl-4-(4-pyrrol-1-ylphenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C21H18N6OS/c1-13-16-19-23-18(14-6-8-15(9-7-14)26-10-4-5-11-26)24-27(19)12-22-20(16)29-17(13)21(28)25(2)3/h4-12H,1-3H3 |
InChI Key |
AUXWPSSDEINHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N5C=CC=C5)C(=O)N(C)C |
Origin of Product |
United States |
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